(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol CAS number
(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol CAS number
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Methyl-Substituted Biphenyl Methanols for Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of structural rigidity and conformational flexibility. The introduction of functional groups, such as the methyl and hydroxyl moieties, allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, solubility, and metabolic stability. This guide focuses on the (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, a specific isomer within this important class of compounds.
It is important to note that a thorough search of scientific databases and chemical supplier catalogs did not yield a specific CAS number or detailed experimental data for (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol at the time of this writing. This suggests that this particular isomer is not widely commercially available or extensively studied. However, the principles of its synthesis, characterization, and potential applications can be effectively understood through the examination of a closely related and well-documented isomer: (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol (CAS Number: 79757-92-9) [1]. This guide will, therefore, use (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol as a primary exemplar to provide a comprehensive technical overview of this class of compounds.
Compound Profile and Physicochemical Properties
The core structure of these compounds features a biphenyl system with a methyl group on one phenyl ring and a methanol group on the other. The relative positions of these substituents significantly impact the molecule's overall shape, polarity, and potential for intermolecular interactions.
Chemical Structure
-
Target Compound: (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
-
Exemplar Compound: (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol[1]
Physicochemical Data for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
| Property | Value | Source |
| CAS Number | 79757-92-9 | PubChem[1] |
| Molecular Formula | C₁₄H₁₄O | PubChem[1] |
| Molecular Weight | 198.26 g/mol | PubChem[1] |
| IUPAC Name | [4-(4-methylphenyl)phenyl]methanol | PubChem[1] |
| Computed XLogP3 | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis of Methyl-Substituted Biphenyl Methanols
The construction of the biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent method due to its mild conditions and high functional group tolerance.
Primary Synthetic Route: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. For the synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, this would typically involve the coupling of a boronic acid or ester with a halide, followed by the reduction of a carbonyl group or direct use of a hydroxymethyl-substituted starting material.
A common approach involves the coupling of 4-bromobenzaldehyde with 4-methylphenylboronic acid, followed by the reduction of the resulting aldehyde to the desired alcohol.
2.1.1. Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.1.2. Step-by-Step Experimental Protocol for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol via Suzuki Coupling and Reduction
Step 1: Suzuki-Miyaura Coupling to form 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).
-
Solvent and Base: Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde.
Step 2: Reduction to (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
-
Reaction Setup: Dissolve the purified 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Reducing Agent: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the completion of the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.
Alternative Synthetic Routes
While Suzuki coupling is often preferred, other methods can be employed:
-
Grignard Reaction: The reaction of a Grignard reagent, such as (4'-methyl-[1,1'-biphenyl]-4-yl)magnesium bromide, with formaldehyde can yield the desired alcohol. However, the preparation of the specific Grignard reagent can be challenging.
-
Reduction of Carboxylic Acid Derivatives: The corresponding carboxylic acid, methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, can be reduced to the alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Characterization and Analysis
The synthesized compound must be rigorously characterized to confirm its identity and purity.
| Technique | Expected Observations for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol |
| ¹H NMR | Aromatic protons in the range of 7.2-7.8 ppm. A singlet for the methyl group around 2.4 ppm. A singlet for the benzylic CH₂ protons around 4.7 ppm. A broad singlet for the hydroxyl proton. |
| ¹³C NMR | Aromatic carbons in the range of 120-145 ppm. The methyl carbon around 21 ppm. The benzylic carbon around 65 ppm. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (198.26 g/mol ). |
| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3300-3400 cm⁻¹. C-H stretching bands for aromatic and aliphatic protons. C=C stretching bands for the aromatic rings. |
Applications in Research and Drug Development
Biphenyl methanol derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The biphenyl motif is present in numerous approved drugs.
The "Magic Methyl" Effect
The strategic placement of a methyl group can significantly impact a molecule's biological activity. This "magic methyl" effect can:
-
Enhance Binding Affinity: The methyl group can fill a hydrophobic pocket in a target protein, increasing binding affinity.
-
Improve Metabolic Stability: A methyl group can block a site of metabolic oxidation, increasing the drug's half-life.
-
Modulate Physicochemical Properties: Methylation can affect a molecule's solubility and lipophilicity, which are crucial for its pharmacokinetic profile.[2]
Role as a Synthetic Intermediate
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol can serve as a precursor for various functional group transformations, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: A logical workflow for utilizing a biphenyl methanol building block in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
While direct information on (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol is scarce, the study of its isomer, (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, provides a valuable framework for understanding the synthesis, properties, and potential of this class of compounds. The strategic combination of the biphenyl scaffold with methyl and methanol functionalities makes these molecules highly attractive starting points for the development of novel therapeutics and functional materials. Further research into the specific properties and biological activities of various isomers is warranted to fully explore their potential.
References
-
PubChem. (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (2023). Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Retrieved from [Link]
-
PubChem. (1,1'-Biphenyl)-4-methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1996). Method for preparing 4-methyl-biphenyl derivatives.
- Google Patents. (2014). 4-biphenyl methanol synthetic method.
-
PubChem. Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Arulmani, R., & Rajalakshmi, R. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 3(5), 314-320.
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
-
ResearchGate. (n.d.). Figure 4. 1 H NMR spectra of[4] + and[5] + in methanol-d 4 ,[1] +... Retrieved from [Link]
- Ahmad, G., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6283.
-
The Royal Society of Chemistry. (2015). (2a) methyl [1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]
- Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208.
- Google Patents. (2011). Preparation method of 2-methyl-3-biphenylmethanol.
Sources
- 1. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol | C14H14O | CID 1394290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol | C14H14O | CID 1394044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
